molecular formula C23H18N4OS B2891145 4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide CAS No. 941958-15-2

4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide

Cat. No. B2891145
CAS RN: 941958-15-2
M. Wt: 398.48
InChI Key: YRHWHRXVQAARDF-UHFFFAOYSA-N
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Description

4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide is a chemical compound that has been widely used in scientific research due to its potential as a pharmacological agent. It belongs to the class of benzamide derivatives and has been found to have significant biological activity.

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, especially those incorporating benzothiazole and pyridine rings, are crucial in medicinal chemistry due to their diverse biological activities. The synthesis of such compounds involves complex reactions, offering a wide range of applications in developing new pharmaceuticals and agrochemicals. For instance, the synthesis of 2,3-disubstituted derivatives of 4H-pyrimido[2,1-b]-benzothiazole-4-one explores the chemical reactivity of benzothiazole derivatives under various conditions, highlighting their potential in creating novel therapeutic agents (Baheti, Kapratwar, & Kuberkar, 2002).

Antimicrobial and Antitumor Activities

Compounds derived from benzothiazole and pyridine have been extensively studied for their antimicrobial and antitumor properties. Research on new heterocycles incorporating these moieties often reveals significant biological activities. For example, the study on the synthesis and antimicrobial activity of new heterocycles incorporating the antipyrine moiety, which includes structural elements similar to the compound , showcases the potential for developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Molecular Docking and In Vitro Screening

The evaluation of synthesized compounds for biological activities involves molecular docking and in vitro screening, providing insights into their potential therapeutic applications. Studies such as the synthesis and in vitro anticancer activity of 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido[2,1-b][1,3] benzothiazole and its derivatives illustrate the process of identifying compounds with promising anticancer properties (Waghmare, Chidrawar, Bhosale, Shendarkar, & Kuberkar, 2013).

Analytical Applications

Certain chemical compounds are utilized in analytical chemistry for detecting specific ions or molecules. The development of multisignaling detection methods for cyanide anions based on iridium(III) complexes, which might share structural similarities with the target compound, demonstrates the application of such chemicals in creating sensitive and selective detection systems for environmental and biological analysis (Lou, Chen, Bian, & Huang, 2010).

properties

IUPAC Name

4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4OS/c1-15-3-4-16(2)21-20(15)26-23(29-21)27(14-18-9-11-25-12-10-18)22(28)19-7-5-17(13-24)6-8-19/h3-12H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHWHRXVQAARDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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